![molecular formula C7H12LiNO3 B2443624 Lithium 3-morpholinopropanoate CAS No. 1624261-85-3](/img/structure/B2443624.png)
Lithium 3-morpholinopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 3-morpholinopropanoate is a chemical compound with the CAS Number: 1624261-85-3 . It has a molecular weight of 165.12 and its IUPAC name is lithium 3-morpholinopropanoate .
Molecular Structure Analysis
The InChI code for Lithium 3-morpholinopropanoate is 1S/C7H13NO3.Li/c9-7(10)1-2-8-3-5-11-6-4-8;/h1-6H2,(H,9,10);/q;+1/p-1 .Physical And Chemical Properties Analysis
Lithium 3-morpholinopropanoate is a solid at room temperature . The storage temperature is recommended to be at refrigerator levels .Applications De Recherche Scientifique
Neuroprotective Applications in Neurodegenerative Diseases
Lithium 3-morpholinopropanoate, as a lithium salt, is known for its neuroprotective properties. Research has demonstrated that lithium inhibits glycogen synthase kinase 3 (GSK3), an enzyme involved in intracellular signal transmission via protein phosphorylation. This inhibition has shown promising results in animal models of neurodegenerative diseases such as Alzheimer's disease, amyotrophic lateral sclerosis, spinocerebellar ataxia type 1, and Huntington's disease. The neuroprotective effects of lithium are particularly evident in diseases associated with abnormal aggregation of the protein tau. There is indirect evidence suggesting lithium's neuroprotective effects in humans, particularly in chronic patients with bipolar disorder and in slowing down the progression of diseases like amyotrophic lateral sclerosis (Pérez-Martínez, 2009).
Molecular Targets and Mechanisms
Lithium's action involves multiple molecular pathways. It directly inhibits GSK3, a critical regulator of several signal transduction pathways. This inhibition aligns with lithium's known effects on early development, insulin signaling, and glycogen synthesis. The therapeutic and behavioral effects of lithium in vivo are thought to be significantly mediated by GSK3 inhibition. However, lithium also interacts with other targets, including inositol monophosphatase and several phosphomonoesterases, posing a challenge in pinpointing the exact mechanisms responsible for its therapeutic effects in bipolar disorder and related conditions (O'Brien & Klein, 2009).
Lithium's Cellular and Clinical Mechanisms
Lithium's effectiveness in bipolar disorder is well-recognized, with its actions spanning across numerous cellular pathways. However, the precise therapeutic mechanisms in bipolar disorder are not fully understood. Lithium is believed to exert neuroprotective, anti-oxidative, and neurotransmission effects through the inhibition of GSK3β. This enzyme's inhibition is pivotal in neuroprotection, influencing higher-order biological systems like circadian rhythms and neurotransmission. Lithium's impact at the cellular level potentially translates to behavioral and clinical changes, suggesting a multifaceted mechanism of action that warrants further exploration (Malhi & Outhred, 2016).
Mécanisme D'action
Target of Action
Lithium 3-morpholinopropanoate, like other lithium compounds, primarily targets glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA) . GSK-3 is a key enzyme involved in numerous cellular processes, including cell structure, gene expression, cell proliferation, and survival . IMPA plays a crucial role in the phosphatidylinositol signaling pathway .
Mode of Action
Lithium 3-morpholinopropanoate interacts with its targets by inhibiting their activity. It decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system .
Biochemical Pathways
The compound affects several biochemical pathways. It enhances glycolytic activity and part of the Krebs cycle activity in both astrocytes and neurons . It also stimulates the extracellular release of lactate, alanine, citrate, and glutamine by astrocytes . Lithium’s action on neurotransmitters and second messenger systems leads to intracellular mechanisms of action converging towards neuroprotection .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window, making therapeutic drug monitoring essential .
Result of Action
Lithium 3-morpholinopropanoate, through its action on GSK-3 and IMPA, leads to neuroprotective effects . It has significant anti-suicidal properties, the strongest among all mood stabilizers . It also exerts antiviral, especially against herpes infection, and immunomodulatory influence . The evidence has also been accumulated for the neurotrophic and neuroprotective effects of lithium .
Action Environment
The action, efficacy, and stability of Lithium 3-morpholinopropanoate can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Moreover, factors such as age, body weight, renal function, and drug-drug interactions can significantly affect the pharmacokinetics of lithium .
Safety and Hazards
Propriétés
IUPAC Name |
lithium;3-morpholin-4-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.Li/c9-7(10)1-2-8-3-5-11-6-4-8;/h1-6H2,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFWOWFFKRJOKU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1COCCN1CCC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12LiNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 3-morpholinopropanoate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.